molecular formula C7H7Cl3O2 B2955648 2,2,2-trichloro-1-(3,4-dihydro-2H-pyran-5-yl)ethanone CAS No. 83124-87-2

2,2,2-trichloro-1-(3,4-dihydro-2H-pyran-5-yl)ethanone

Cat. No.: B2955648
CAS No.: 83124-87-2
M. Wt: 229.48
InChI Key: PWNGCQDVIQOYBS-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(3,4-dihydro-2H-pyran-5-yl)ethanone is an organic compound characterized by its unique structure, which includes a trichloromethyl group and a dihydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-1-(3,4-dihydro-2H-pyran-5-yl)ethanone typically involves the reaction of trichloroacetyl chloride with 3,4-dihydro-2H-pyran. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(3,4-dihydro-2H-pyran-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

    Substitution: The trichloromethyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Methyl derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2,2,2-Trichloro-1-(3,4-dihydro-2H-pyran-5-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-(3,4-dihydro-2H-pyran-5-yl)ethanone involves its reactivity with various nucleophiles and electrophiles. The trichloromethyl group is highly reactive, making the compound a useful intermediate in organic synthesis. The dihydropyran ring can participate in ring-opening reactions, further expanding its utility in chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloro-1-(2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)ethanol
  • 3,4-Dihydro-2H-pyran
  • 2,3-Dihydro-5-methylfuran

Uniqueness

2,2,2-Trichloro-1-(3,4-dihydro-2H-pyran-5-yl)ethanone is unique due to its combination of a trichloromethyl group and a dihydropyran ring. This structure imparts distinct reactivity patterns and makes it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds.

Properties

IUPAC Name

2,2,2-trichloro-1-(3,4-dihydro-2H-pyran-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl3O2/c8-7(9,10)6(11)5-2-1-3-12-4-5/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNGCQDVIQOYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=COC1)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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